HIV-1 Integrase Inhibitory Activity: N1-Phenyl Substitution Enables C3-Optimized Derivative Potency Enhancement
The unsubstituted indole-2-carboxylic acid (compound 1) exhibits an IC₅₀ of 32.37 ± 4.51 μM against HIV-1 integrase strand transfer activity. Introduction of substituted anilines at the C3 position via the N1-phenyl scaffold yields derivatives with significantly enhanced potency. Four C3-substituted derivatives (4a, 4b, 4d, and 4e) demonstrated IC₅₀ values ranging from 10.06 to 15.70 μM, representing a 2.1- to 3.2-fold improvement over the parent compound [1]. Further optimization at the C6 position, which is only feasible with the N1-phenyl scaffold intact, yielded compound 17a with an IC₅₀ of 3.11 ± 0.18 μM—a 10.4-fold potency increase relative to the parent scaffold [1]. This progressive optimization trajectory is documented in a head-to-head comparative study where all compounds were evaluated under identical strand-transfer assay conditions.
| Evidence Dimension | HIV-1 integrase strand transfer inhibition IC₅₀ |
|---|---|
| Target Compound Data | Parent scaffold (indole-2-carboxylic acid): 32.37 ± 4.51 μM; C3-substituted derivatives: 10.06–15.70 μM; C6-optimized derivative 17a: 3.11 ± 0.18 μM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid (compound 1): IC₅₀ = 32.37 ± 4.51 μM; Clinical INSTI raltegravir (RAL): IC₅₀ = 0.06 ± 0.04 μM |
| Quantified Difference | C3 derivatives: 2.1–3.2× improvement over parent; C6 derivative 17a: 10.4× improvement over parent; 52× less potent than raltegravir (baseline reference) |
| Conditions | In vitro strand-transfer step of HIV-1 integrase; inhibition measured as 50% reduction in integration activity; all values represent average of at least three independent experiments |
Why This Matters
This quantifies the scaffold's capacity for iterative optimization, enabling procurement of the base compound for derivative synthesis programs targeting improved antiviral potency.
- [1] Zhang RH, Chen GQ, Wang YC, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024;14:9020-9031. doi:10.1039/D3RA08320A View Source
